molecular formula C14H21Cl2FN2O2 B2796581 (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride CAS No. 2253630-65-6

(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

Cat. No.: B2796581
CAS No.: 2253630-65-6
M. Wt: 339.23
InChI Key: FWSBOSCZCNWOGU-ULEGLUPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid; dihydrochloride is a fluorinated pyrrolidine derivative with a tert-butyl group, a 5-fluoropyridin-2-yl substituent, and a carboxylic acid moiety. The dihydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical applications. Key properties include:

  • Molecular formula: C₁₄H₂₁Cl₂FN₂O₂
  • Molecular weight: 339.24 g/mol .

Properties

IUPAC Name

(3R,4R)-1-tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2.2ClH/c1-14(2,3)17-7-10(11(8-17)13(18)19)12-5-4-9(15)6-16-12;;/h4-6,10-11H,7-8H2,1-3H3,(H,18,19);2*1H/t10-,11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSBOSCZCNWOGU-ULEGLUPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C13H17Cl2FN2O2
  • Molecular Weight: 303.19 g/mol
  • CAS Number: 1260612-08-5

Research indicates that compounds similar to (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid often act as antagonists for ionotropic glutamate receptors (iGluRs). These receptors play a critical role in excitatory neurotransmission in the central nervous system (CNS). The compound's ability to selectively inhibit certain subtypes of these receptors may provide insights into its therapeutic potential in treating neurological disorders.

Pharmacological Effects

  • Ionotropic Glutamate Receptor Antagonism:
    • The compound exhibits selective antagonism towards NMDA receptors, which are implicated in various neurological conditions. Studies have reported IC50 values as low as 200 nM for NMDA receptor inhibition .
  • Neuroprotective Properties:
    • By modulating glutamatergic signaling, the compound may offer neuroprotective effects, potentially useful in conditions such as Alzheimer's disease and stroke .
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that similar pyrrolidine derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating neuroinflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Investigated the synthesis and biological evaluation of pyrrolidine derivatives with NMDA receptor antagonistic activity.
Reported on structure-activity relationships (SAR) that highlight the importance of specific substituents for enhancing receptor selectivity and potency.
Focused on the synthesis of enantiomerically enriched pyrrolidine derivatives and their potential applications in drug development.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrrolidine ring can significantly influence biological activity. For instance, substituents at the 5-position of the pyridine ring enhance selectivity and potency towards NMDA receptors .

Scientific Research Applications

Kinase Inhibition

This compound has been identified as a potent inhibitor of specific kinases, which play crucial roles in various signaling pathways related to cancer and other diseases. The inhibition of kinases can lead to the modulation of cell proliferation and survival, making this compound a candidate for further development in cancer therapies. For instance, the synthesis and characterization of similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Metabotropic Glutamate Receptors

Research indicates that derivatives of this compound can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in neurological disorders such as schizophrenia and depression. By modulating these receptors, the compound may contribute to the development of novel therapeutic strategies for treating central nervous system disorders .

Synthesis and Characterization

The synthesis of (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid; dihydrochloride involves several steps that include the formation of the pyrrolidine ring and subsequent functionalization with fluoropyridine. The detailed synthetic route typically includes:

  • Step 1: Formation of the pyrrolidine backbone.
  • Step 2: Introduction of the tert-butyl group.
  • Step 3: Functionalization with 5-fluoropyridine.
  • Step 4: Formation of the dihydrochloride salt for enhanced solubility .

Antimicrobial Activity

In a study evaluating various piperidine derivatives, compounds structurally related to (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid exhibited antimicrobial properties against both bacterial and fungal pathogens. This highlights the compound's potential in developing new antimicrobial agents .

Diabetes Management

The compound has also been evaluated for its effects on glycemic control through its inhibition of α-glucosidase activity. A series of derivatives were tested for their inhibitory potential, with promising results indicating that modifications to the pyrrolidine structure could enhance efficacy against diabetes-related complications .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Tert-butyl carbamate : A protective group for amines.

  • 5-Fluoropyridin-2-yl : An electron-deficient aromatic ring.

  • Carboxylic acid (dihydrochloride salt) : A Brønsted acid and hydrogen bond donor.

Deprotection of the Tert-Butyl Group

The tert-butyl group is typically removed under acidic conditions, yielding a primary amine. For example:

(3R,4R)-1-Tert-butyl-pyrrolidineHCl (4 M)(3R,4R)-pyrrolidinium chloride+CO2+tert-butanol\text{(3R,4R)-1-Tert-butyl-pyrrolidine} \xrightarrow{\text{HCl (4 M)}} \text{(3R,4R)-pyrrolidinium chloride} + \text{CO}_2 + \text{tert-butanol}

This reaction is critical in prodrug activation .

Carboxylic Acid Derivatives

The carboxylic acid participates in:

  • Amide formation with amines via coupling agents (e.g., EDC/HOBt) :

    R-COOH+R’NH2EDCR-CONHR’+H2O\text{R-COOH} + \text{R'NH}_2 \xrightarrow{\text{EDC}} \text{R-CONHR'} + \text{H}_2\text{O}
  • Esterification with alcohols under acid catalysis :

    R-COOH+R”OHH+R-COOR”+H2O\text{R-COOH} + \text{R''OH} \xrightarrow{\text{H}^+} \text{R-COOR''} + \text{H}_2\text{O}

Fluoropyridine Reactivity

The 5-fluoropyridin-2-yl group undergoes:

  • Nucleophilic aromatic substitution (limited due to fluorine’s poor leaving ability).

  • Metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with boronic acids) .

Pyrrolidine Ring Formation

The (3R,4R) stereochemistry is established via asymmetric synthesis, such as:

  • Cuprate 1,4-addition to α,β-unsaturated ketones .

  • Rhodium-catalyzed cycloadditions .

Substituent Installation

  • Tert-butyl group : Introduced via Boc protection of the pyrrolidine nitrogen .

  • 5-Fluoropyridin-2-yl : Attached via Suzuki coupling or direct alkylation .

Salt Formation

The dihydrochloride salt forms during HCl-mediated deprotection of the tert-butyl group .

Reaction Optimization Data

Reaction TypeConditionsYieldSource
Boc Deprotection4 M HCl in dioxane, 3 h, 25°C92%
Amide CouplingEDC/HOBt, DMF, 12 h, 25°C85%
Suzuki Coupling (Pyridine)Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C78%

Stability and Compatibility

  • Acid Sensitivity : The tert-butyl group hydrolyzes in strong acids (pH < 2) .

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the dihydrochloride salt .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, salts, or stereochemistry:

Compound Name Substituent (Position) Salt Form Molecular Weight (g/mol) Key Features/Applications Reference
Target: (3R,4R)-1-Tert-butyl-4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid; dihydrochloride 5-fluoropyridin-2-yl (C4) Dihydrochloride 339.24 Enhanced solubility, crystallinity
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 1,3-Benzodioxol-5-yl (C4) None 466 (neutral) High purity (>99%), potential protease inhibition
(3S,4R)-1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid 2,4-difluorophenyl (C4) None 283.31 Lipophilic, CNS-targeting scaffold
(3S,4R)-1-Tert-butyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride 4-methoxyphenyl (C4) Hydrochloride Not reported Improved metabolic stability
(3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid Boc-protected amine (N1) None 229.27 (Boc form) Intermediate in peptide synthesis

Key Observations :

  • Fluorinated vs.
  • Salt Forms : The dihydrochloride salt (target) improves aqueous solubility relative to neutral or single-salt analogs (e.g., hydrochloride in ), critical for bioavailability .
  • Stereochemistry : The (3R,4R) configuration distinguishes the target from racemic mixtures (e.g., (±)-trans isomers in ), which may exhibit divergent biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.